molecular formula C12H24N2 B3162136 (R)-1-(cyclohexylmethyl)piperidin-3-amine CAS No. 876159-95-4

(R)-1-(cyclohexylmethyl)piperidin-3-amine

Cat. No.: B3162136
CAS No.: 876159-95-4
M. Wt: 196.33 g/mol
InChI Key: KHLOGZFTLJVFFC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(cyclohexylmethyl)piperidin-3-amine is a chiral amine compound featuring a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom and an amine group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(cyclohexylmethyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and cyclohexylmethyl chloride.

    Alkylation Reaction: Piperidine undergoes an alkylation reaction with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-(cyclohexylmethyl)piperidine.

    Chiral Resolution: The racemic mixture of 1-(cyclohexylmethyl)piperidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chiral chromatography.

    Amine Functionalization: The resolved ®-1-(cyclohexylmethyl)piperidine is then subjected to amination reactions to introduce the amine group at the third carbon position, typically using reagents like ammonia or amine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of ®-1-(cyclohexylmethyl)piperidin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(cyclohexylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary amines or amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

®-1-(cyclohexylmethyl)piperidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(cyclohexylmethyl)piperidin-3-amine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may act as an agonist, antagonist, or modulator, depending on the specific target and pathway involved. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(cyclohexylmethyl)piperidin-3-amine: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    1-(cyclohexylmethyl)piperidine: Lacks the amine group at the third carbon, resulting in different reactivity and applications.

    N-methylpiperidine: A structurally related compound with a methyl group instead of the cyclohexylmethyl group.

Uniqueness

®-1-(cyclohexylmethyl)piperidin-3-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and functional groups make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLOGZFTLJVFFC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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